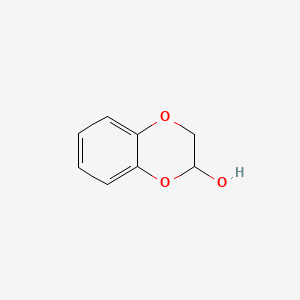

2,3-Dihydro-1,4-benzodioxin-2-ol

Description

Contextual Significance of the 1,4-Benzodioxane (B1196944) Core in Organic Chemistry

The 1,4-benzodioxane scaffold, a heterocyclic motif composed of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, holds a position of considerable importance in the field of organic and medicinal chemistry. guidechem.comwikipedia.orgrsc.org This structural unit is not only a key component of various natural products, including lignans (B1203133) and neolignans like Silybin and Purpurenol, but it also forms the foundation for a multitude of synthetic compounds with significant biological activities. rsc.orgscirp.org The versatility of the 1,4-benzodioxane core allows for a wide range of chemical modifications, making it a valuable building block in the design and synthesis of new therapeutic agents. eurekaselect.commdpi.com

The interest in 1,4-benzodioxane derivatives stems from their diverse pharmacological profiles. wikipedia.orgeurekaselect.com Compounds incorporating this moiety have been developed as antihypertensive agents, treatments for nervous system disorders such as schizophrenia, and as potential therapies for glaucoma. eurekaselect.comresearchgate.net Furthermore, the 1,4-benzodioxane structure is found in inhibitors of 5-lipoxygenase, suggesting its utility in treating inflammatory conditions like asthma and arthritis. eurekaselect.comresearchgate.net The ability of this scaffold to interact with various biological receptors and enzymes has driven extensive research into its synthesis and the biological evaluation of its derivatives. mdpi.com

The general chemical structure of 1,4-benzodioxane is characterized by the molecular formula C₈H₈O₂. wikipedia.org It is a colorless liquid with a pleasant odor and is sparingly soluble in water. guidechem.com Its chemical reactivity and structural features make it a versatile starting material for creating a wide array of derivatives with tailored properties. guidechem.com

Specific Focus on 2,3-Dihydro-1,4-benzodioxin-2-ol: Structural Attributes and Research Relevance

Within the broad family of benzodioxanes, this compound is a specific derivative characterized by the presence of a hydroxyl group at the 2-position of the dioxane ring. nih.gov This structural feature introduces a chiral center, leading to the existence of enantiomers which can exhibit different biological activities. The precise spatial arrangement of the hydroxyl group is a critical factor in determining the molecule's interaction with biological targets. mdpi.com

The research relevance of this compound and its analogs is underscored by their role as intermediates in the synthesis of more complex, biologically active molecules. nih.gov For instance, derivatives of 2,3-dihydro-1,4-benzodioxin have been investigated as potential antihypertensive agents. nih.gov The synthesis of such compounds often involves the strategic introduction and modification of functional groups on the benzodioxane core to optimize pharmacological activity.

Below are the key structural and chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 5770-59-2 |

| SMILES | C1C(OC2=CC=CC=C2O1)O |

| InChI | InChI=1S/C8H8O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2 |

| InChIKey | XPLAHBQULJNNLX-UHFFFAOYSA-N |

Data sourced from PubChem CID 110711 nih.gov

The presence of the hydroxyl group not only imparts specific chemical reactivity but also influences the molecule's polarity and hydrogen bonding capabilities, which are crucial for its biological interactions. The study of this compound and its derivatives continues to be an active area of research, driven by the quest for new and improved therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLAHBQULJNNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973295 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-59-2 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5770-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005770592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dihydro 1,4 Benzodioxin 2 Ol and Analogues

Established Synthetic Routes to the 2,3-Dihydro-1,4-benzodioxin Scaffold

The fundamental approach to constructing the 2,3-dihydro-1,4-benzodioxin core typically involves the formation of the dioxane ring by coupling a catechol derivative with a two-carbon unit.

Cyclization Reactions Involving Catechol Derivatives and Epoxides/Haloalcohols

A primary and well-established method for the synthesis of the 2,3-dihydro-1,4-benzodioxin scaffold is the reaction of a catechol with a suitable dielectrophile, such as a 1,2-dihaloethane or an epoxide. In a typical procedure, the synthesis of 2,3-dihydrobenzo[b] eurekaselect.comresearchgate.netdioxine-5-carboxamide begins with the alkylation of a catechol derivative, methyl 2,3-dihydroxybenzoate, with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism where the two hydroxyl groups of the catechol derivative sequentially displace the bromide ions, leading to the formation of the six-membered dioxane ring.

Another variation of this cyclization involves the reaction of catechol with a mesylated alcohol in the presence of a base. nih.gov For instance, a mesyloxy derivative can be reacted with pyrocatechol (B87986) and potassium carbonate in dimethylformamide (DMF) to yield the corresponding 2-substituted-2,3-dihydro-1,4-benzodioxine. nih.gov The mesyl group serves as a good leaving group, facilitating the intramolecular cyclization to form the benzodioxane skeleton. nih.gov

Table 1: Examples of Cyclization Reactions for 2,3-Dihydro-1,4-benzodioxin Scaffold Synthesis

| Catechol Derivative | Reagent | Base | Solvent | Product |

| Methyl 2,3-dihydroxybenzoate | 1,2-Dibromoethane | K₂CO₃ | DMF | Methyl 2,3-dihydrobenzo[b] eurekaselect.comresearchgate.netdioxine-5-carboxylate |

| Pyrocatechol | (2R,3RS)-1,2-mesyloxy-7-octen-3-benzyloxy | K₂CO₃ | DMF | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine nih.gov |

Approaches for 2,3-Dihydro-1,4-benzodioxin-2-one Synthesis

The synthesis of 2,3-dihydro-1,4-benzodioxin-2-one, a lactone analogue of the target compound, can be achieved through the reaction of catechol with chloroacetyl chloride. eurekaselect.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), in a solvent like dichloromethane. eurekaselect.com The process involves the acylation of one of the hydroxyl groups of catechol, followed by an intramolecular nucleophilic substitution to form the cyclic ester.

Table 2: Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-one

| Reactant 1 | Reactant 2 | Reagents | Conditions | Product |

| Catechol | Chloroacetyl chloride | TEA | Dichloromethane, Heating, 4h | 2,3-Dihydro-1,4-benzodioxin-2-one eurekaselect.com |

Targeted Synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol and Substituted Variants

Building upon the foundational scaffold, more specialized methods have been developed to introduce specific substituents and to control stereochemistry, which is crucial for biological activity.

Synthesis of 2,2-Disubstituted-2,3-dihydro-1,4-benzodioxins via 2-Substituted-2-hydroxy Precursors

The synthesis of 2-substituted-2,3-dihydro-1,4-benzodioxin derivatives is a key area of research due to their therapeutic potential. eurekaselect.com These syntheses often implicitly proceed through intermediates that can be considered 2-substituted-2-hydroxy precursors or their synthetic equivalents. For example, the reduction of a 1,4-benzodioxan-2-carboxamide with a suitable reducing agent would yield a 2-hydroxymethyl-1,4-benzodioxan, which is a 2-substituted-2-hydroxy derivative. researchgate.net Further chemical transformations can then be performed on this hydroxyl group. The synthesis of various 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins highlights the importance of accessing such substituted scaffolds. nih.gov

Enantioselective Synthesis of Chiral 2,3-Dihydro-1,4-benzodioxane Motifs

The stereochemistry at the C2 position of the benzodioxane ring can significantly influence its biological activity. scielo.br This has led to the development of enantioselective synthetic methods. One such approach is the enzymatic kinetic resolution of racemic esters of 1,4-benzodioxane-2-carboxylic acid. scielo.br Engineered Candida antarctica lipase (B570770) B (CALB) mutants, such as A225F and A225F/T103A, have been shown to efficiently catalyze the hydrolysis of the methyl ester, allowing for the separation of enantiomers with high enantiomeric excess. scielo.br

Another powerful method for the enantioselective synthesis of chiral 1,4-benzodioxanes is the palladium-catalyzed alkene aryloxyarylation reaction. This method allows for the high-yielding formation of 1,4-benzodioxanes with quaternary stereocenters in excellent enantioselectivity, utilizing sterically bulky and conformationally well-defined chiral monophosphorus ligands.

Table 3: Enantioselective Synthesis of Chiral 2,3-Dihydro-1,4-benzodioxane Motifs

| Method | Substrate | Catalyst/Enzyme | Key Feature |

| Enzymatic Kinetic Resolution | 1,4-Benzodioxane-2-carboxylic acid methyl ester | Engineered Candida antarctica lipase B (A225F/T103A) | High enantiomeric excess (e.e.s 97%) scielo.br |

| Palladium-Catalyzed Alkene Aryloxyarylation | Alkene and aryl ether | Palladium catalyst with chiral monophosphorus ligand | Formation of quaternary stereocenters with high enantioselectivity |

Derivations from Chiral Pool Reagents (e.g., D-Mannitol)

The use of starting materials from the chiral pool provides an effective strategy for the synthesis of enantiomerically pure compounds. D-mannitol, a readily available chiral reagent, has been utilized in the synthesis of 2-substituted-2,3-dihydro-1,4-benzodioxine derivatives. nih.gov The synthetic route involves the oxidative cleavage of D-mannitol diacetonide, followed by a series of transformations including a Grignard reaction, protection of the resulting alcohol, conversion to a mesylate, and finally, cyclization with catechol. nih.gov This approach allows for the introduction of a chiral side chain at the C2 position of the benzodioxane ring, with the stereochemistry being dictated by the starting chiral material. nih.gov

Regioselective and Stereoselective Considerations in Synthesis

Regioselectivity in the synthesis of 1,4-benzodioxane (B1196944) derivatives dictates the position of substituents on the heterocyclic ring, fundamentally influencing the molecule's structure and function. Several strategies have been developed to control the outcome of cyclization reactions, leading to specific regioisomers.

One of the primary methods for constructing the 1,4-benzodioxane core is through the oxidative dimerization of phenolic compounds. The regioselectivity of this reaction, which determines whether 2-aryl or 3-aryl-1,4-benzodioxanes are formed, is highly dependent on the substituents of the reacting partners. rsc.org For instance, the coupling of coniferyl alcohol with various partners demonstrates this principle. While self-dimerization often leads to a mixture of regioisomers, the introduction of specific directing groups can favor the formation of one isomer over the other. rsc.org This method has been particularly prevalent in the synthesis of natural products belonging to the americanin and isoamericanin families. rsc.org

Another powerful and highly regiospecific approach is the electrochemically induced inverse-electron-demand Diels-Alder reaction . nih.govacs.org In this one-pot synthesis, the anodic oxidation of pyrogallol (B1678534) derivatives generates unstable o-quinone heterodienes. These reactive intermediates are trapped in situ by enamine dienophiles in a regiospecific manner, yielding highly functionalized 1,4-benzodioxin (B1211060) cycloadducts. nih.govacs.org The defined reaction mechanism ensures a high degree of control over the substitution pattern on the final product. nih.gov

Intramolecular cyclization of tosylates represents a further strategy for achieving regiocontrol. This method has been successfully employed to produce isoamericanin-type 1,4-benzodioxanes, which are substituted at the 3-position. rsc.org In a reported synthesis of (±)-5′-methoxyhydnocarpin-D, a key step involves a base-mediated intramolecular nucleophilic substitution where a phenolic oxygen attacks a carbon bearing a tosylate leaving group, selectively forming the 1,4-benzodioxane ring. rsc.org This pathway provides a reliable route to specific regioisomers that may be difficult to obtain through other methods. rsc.org

| Synthetic Method | Key Reactants/Features | Regiochemical Outcome | Reference |

|---|---|---|---|

| Oxidative Dimerization | Phenolic compounds (e.g., coniferyl alcohol derivatives) | Can produce mixtures of 2-aryl and 3-aryl isomers; regioselectivity is influenced by substituents. | rsc.org |

| Electrochemically Induced Diels-Alder | Anodically oxidized pyrogallol derivatives (o-quinones) and enamine dienophiles | Regiospecific formation of highly substituted 1,4-benzodioxin cycloadducts. | nih.govacs.org |

| Intramolecular Cyclization of Tosylates | Molecule with a phenol (B47542) and a secondary alcohol converted to a tosylate | Provides regioselective access to isoamericanin-type (3-substituted) 1,4-benzodioxanes. | rsc.org |

The synthesis of this compound and its analogues often introduces new chiral centers, making the determination of the absolute stereochemistry a critical task. mdpi.com The spatial arrangement of atoms is a crucial determinant of a molecule's pharmacological properties, and thus, rigorous stereochemical assignment is essential. mdpi.com

A combination of molecular modeling and advanced nuclear magnetic resonance (NMR) techniques is a powerful strategy for elucidating the stereochemistry of diastereomers. mdpi.com In the synthesis of analogues such as 2S-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, where a Grignard reaction creates a new stereocenter, two diastereomers are formed. mdpi.com Distinguishing between these R and S configurations at the new center is accomplished by detailed NMR analysis. mdpi.com

Specifically, ¹H NMR and 2D Nuclear Overhauser Effect (NOE) NMR spectroscopy are employed. mdpi.com Key diagnostic signals include the protons on the chiral carbons of the benzodioxane skeleton and the newly formed stereocenter. For the two diastereomers of 2S-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, the coupling constant (J-value) between the proton at position 2 of the dioxane ring and the proton on the adjacent new stereocenter is significantly different. mdpi.com One diastereomer exhibits a large coupling constant (e.g., 12.8 Hz), while the other shows a much smaller one (e.g., 4.8 Hz). This difference, corroborated by computational modeling and NOE data, allows for the unambiguous assignment of the R and S configurations to the respective molecules. mdpi.com

| Property | Diastereomer 1 | Diastereomer 2 | Reference |

|---|---|---|---|

| TLC Retention Factor (Rf) | Higher | Lower | mdpi.com |

| ¹H NMR Chemical Shift of 1'-H (ppm) | 3.60 | 3.52 | mdpi.com |

| Coupling Constant (¹H-²H) in Hz | 12.8 | 4.8 | mdpi.com |

| Assigned Configuration | 2S, 1'R | 2S, 1'S | mdpi.com |

Reactivity and Transformational Chemistry of 2,3 Dihydro 1,4 Benzodioxin 2 Ol

Nucleophilic Substitution Reactions Involving the Hydroxyl Group at C-2

The hydroxyl group at the C-2 position of 2,3-dihydro-1,4-benzodioxin-2-ol is a key site for nucleophilic substitution reactions. Direct displacement of the hydroxyl group is challenging due to its poor leaving group nature. Therefore, activation of the hydroxyl group is a prerequisite for successful substitution.

One of the most effective methods for achieving this transformation is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of primary and secondary alcohols into a wide variety of other functional groups, such as esters, ethers, and azides, with inversion of stereochemistry. wikipedia.orgmdpi.com The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The mechanism of the Mitsunobu reaction involves the initial formation of a betaine (B1666868) from the reaction of the phosphine and the azodicarboxylate. This betaine then activates the alcohol by forming a phosphonium (B103445) salt, rendering the hydroxyl group a good leaving group. Subsequent attack by a nucleophile proceeds via an Sₙ2 mechanism, resulting in the displaced functional group and inversion of configuration at the chiral center. organic-chemistry.org

Table 1: Common Reagents and Nucleophiles in Mitsunobu Reactions

| Reagent/Nucleophile | Function | Resulting Functional Group |

| Triphenylphosphine (PPh₃) | Phosphine | - |

| Diethyl azodicarboxylate (DEAD) | Azodicarboxylate | - |

| Carboxylic Acids (R-COOH) | Nucleophile | Ester (R-COO-) |

| Phenols (Ar-OH) | Nucleophile | Phenyl Ether (Ar-O-) |

| Phthalimide | Nucleophile | Phthalimido group, precursor to primary amine |

| Hydrazoic Acid (HN₃) | Nucleophile | Azide (-N₃) |

While direct experimental data on the Mitsunobu reaction specifically with this compound is not extensively documented in readily available literature, the general principles of the reaction are highly applicable. Given the secondary nature of the alcohol at C-2, it is expected to readily undergo Mitsunobu-type substitutions with a variety of nucleophiles, providing access to a range of C-2 functionalized 1,4-benzodioxane (B1196944) derivatives with inverted stereochemistry.

Derivatization Strategies of the this compound Core

The 2,3-dihydro-1,4-benzodioxin scaffold is present in numerous biologically active compounds, which has spurred the development of various derivatization strategies to explore their structure-activity relationships. mdpi.comnih.govunimi.it These strategies often involve modifications at different positions of the benzodioxin ring system.

Starting from this compound, derivatization can be achieved through reactions targeting the hydroxyl group at C-2. Standard esterification or etherification reactions can be employed to introduce a variety of substituents. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters. Similarly, Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide, would lead to the formation of ethers.

Furthermore, the synthesis of more complex derivatives often starts from precursors that are closely related to this compound. For example, the synthesis of 2,3-dihydrobenzo[b] nih.govchemicalbook.comdioxine-5-carboxamide derivatives has been reported starting from 2,3-dihydroxybenzoic acid. nih.gov This involves the formation of the dioxin ring followed by modifications on the aromatic part of the molecule.

Another approach to derivatization involves the synthesis of the benzodioxin ring from catechol and a suitable three-carbon synthon. For instance, ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate can be synthesized from catechol and ethyl 2,3-dibromopropionate. prepchem.com This carboxylate derivative serves as a versatile intermediate for the introduction of various amide functionalities. researchgate.net

Table 2: Examples of Derivatization Strategies for the 2,3-Dihydro-1,4-benzodioxin Core

| Starting Material | Reagents | Product Type | Reference |

| Catechol, Ethyl 2,3-dibromopropionate | K₂CO₃, Acetone | Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate | prepchem.com |

| 2,3-Dihydroxybenzoic acid | 1,2-Dibromoethane (B42909), K₂CO₃, DMF | Methyl 2,3-dihydrobenzo[b] nih.govchemicalbook.comdioxine-5-carboxylate | nih.gov |

| Catechol, Chloroacetyl chloride | Triethylamine (B128534), Dichloromethane | 2,3-Dihydro-1,4-benzodioxin-2-one | chemicalbook.com |

These examples highlight the versatility of the 2,3-dihydro-1,4-benzodioxin core and the various synthetic routes available for its derivatization, enabling the exploration of a wide chemical space for various applications.

Ring Opening and Rearrangement Reactions

The heterocyclic ring of this compound, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, often promoted by the reactivity of the C-2 hydroxyl group or through the introduction of other reactive functionalities.

Mitsunobu Reaction and Ring Contraction Mechanisms

As previously discussed, the Mitsunobu reaction is a powerful tool for the functionalization of the C-2 hydroxyl group. wikipedia.orgorganic-chemistry.org In certain contexts, intramolecular versions of this reaction can lead to significant structural changes, including ring contraction. While a specific example of a Mitsunobu-induced ring contraction of this compound is not prominently reported, the principles of such transformations are well-established in heterocyclic chemistry.

For instance, an intramolecular Mitsunobu reaction can be designed where a nucleophilic group elsewhere in the molecule attacks the activated C-2 position, leading to the formation of a new ring system. If this process is accompanied by the cleavage of one of the bonds of the dioxin ring, a ring-contracted product could be formed.

A biomimetic synthesis of (±)-aiphanol, a 1,4-benzodioxane lignan, utilized a Mitsunobu reaction to introduce a phenol (B47542) fragment, which was a key step in constructing the final molecule. rsc.org Although this did not involve ring contraction, it demonstrates the utility of the Mitsunobu reaction in complex syntheses involving the 1,4-benzodioxane core. The potential for ring contraction would depend on the specific substrate and the strategic placement of reacting groups.

Oxidative Degradation and Reactive Species Generation of Related Peroxide Analogues

The oxidative stability of drug molecules and related chemical entities is a critical aspect of their development and use. mdpi.com The 2,3-dihydro-1,4-benzodioxin structure, particularly if substituted with electron-donating groups, can be susceptible to oxidation. The formation of peroxide analogues and their subsequent degradation can lead to a variety of products through the generation of reactive oxygen species.

While specific studies on the oxidative degradation of peroxide analogues of this compound are not abundant, the chemistry of related systems provides valuable insights. For example, the peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones, which share structural similarities, has been achieved using tert-butyl hydroperoxide (TBHP). beilstein-journals.org This suggests that the introduction of a peroxide functionality onto the benzodioxin ring is feasible.

Once formed, such peroxide analogues would be prone to decomposition, which can be initiated by heat, light, or the presence of metal ions. This decomposition would likely proceed via the homolytic cleavage of the weak oxygen-oxygen bond, generating highly reactive radical species. These radicals can then participate in a cascade of further reactions, including hydrogen abstraction, addition to double bonds, or fragmentation of the original molecule.

Stereochemistry and Chiral Aspects of 2,3 Dihydro 1,4 Benzodioxin 2 Ol Derivatives

Identification and Characterization of Stereoisomers

The 2,3-dihydro-1,4-benzodioxin ring system can possess multiple chiral centers, leading to the possibility of various stereoisomers, including enantiomers and diastereomers. youtube.com The absolute configuration of these stereocenters is a critical factor influencing the biological activity of these compounds. mdpi.com

The synthesis of specific stereoisomers is a key focus in medicinal chemistry. For instance, the enantioselective synthesis of a (+)-(2R, 3R)-1,4-benzodioxane-7-carbaldehyde derivative, a key intermediate for haedoxan (B1203460) A analogs, has been achieved. nih.govtandfonline.com This highlights the importance of controlling stereochemistry to obtain the desired biological effect. The creation of a new chiral center during synthesis necessitates the assignment of its configuration, which can be accomplished using techniques like 1H and 2D Nuclear Overhauser Effect (NOESY) NMR. mdpi.com

The characterization of these stereoisomers relies on a combination of spectroscopic and chiroptical techniques. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a fundamental tool for separating and identifying enantiomers, allowing for the determination of enantiomeric excess (ee). researchgate.net Spectroscopic methods such as ¹H-NMR are also invaluable. For example, the coupling constants between protons on adjacent chiral centers can provide insights into their relative stereochemistry. mdpi.com In one study, the coupling constant between protons at the 2- and 1'-positions of a 2-substituted derivative differed significantly between the two diastereomers (12.8 Hz vs. 4.8 Hz), aiding in their differentiation. mdpi.com

Table 1: Spectroscopic and Chromatographic Data for Diastereomers of a 2,3-Dihydro-1,4-benzodioxin Derivative

| Diastereomer | TLC Rf | ¹H-NMR Chemical Shift (2H) | ¹H-NMR Chemical Shift (1'H) | Coupling Constant (J1'H-2H) |

| Diastereomer 1 | 0.63 | 4.0 ppm | 3.6 ppm | 12.8 Hz |

| Diastereomer 2 | 0.54 | 4.16 ppm | 3.52 ppm | 4.8 Hz |

Data compiled from a study on 2S-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine diastereomers. mdpi.com

Impact of Chirality on Molecular Conformation and Intermolecular Interactions

Molecular modeling and NMR techniques are employed to elucidate the preferred conformations of these chiral molecules. mdpi.com For example, in the case of 2S-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine diastereomers, the dihedral angles between key protons were determined to understand the spatial arrangement of the substituents. mdpi.com This conformational information is crucial for understanding structure-activity relationships, where the relative position of functional groups can determine the potency and selectivity of a drug candidate. For instance, the anti-inflammatory activity of (2,3-dihydrobenzo nih.govwikipedia.orgdioxin-6-yl)acetic acid was found to be optimal when the acetic acid group was at the 6-position, while the regioisomer with the substituent at the 2-position showed only mediocre activity. scirp.org

The stereochemistry of these compounds also impacts their intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to their biological activity and physical properties, including crystal packing.

Chiral Resolution Techniques

The separation of a racemic mixture of 2,3-dihydro-1,4-benzodioxin-2-ol derivatives into its individual enantiomers, a process known as chiral resolution, is essential for evaluating the pharmacological properties of each stereoisomer. wikipedia.org Several methods are employed for this purpose.

One of the most common approaches is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. wikipedia.org The separated diastereomers can then be converted back to the individual enantiomers.

Enzymatic resolution is another powerful technique. researchgate.net Enzymes can exhibit high stereoselectivity, catalyzing a reaction on one enantiomer while leaving the other unreacted. For example, 2-hydroxymethyl-1,4-benzodioxanes have been successfully resolved through an enzyme-mediated, stereoselective acylation, achieving enantiomeric excesses greater than 80% in a single step. researchgate.net

Chiral column chromatography is also a widely used method for the analytical and preparative separation of enantiomers. researchgate.netwikipedia.org This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Table 2: Chiral Resolution Approaches for 2,3-Dihydro-1,4-benzodioxin Derivatives

| Resolution Technique | Description | Example Application |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org | Resolution of racemic tartaric acid using (+)-cinchotoxine. wikipedia.org |

| Enzymatic Resolution | Use of a stereoselective enzyme to catalyze a reaction on one enantiomer. researchgate.net | Lipase-catalyzed kinetic resolution of (±)-1,4-benzodioxan-2-carboxylic acid ester. researchgate.net |

| Chiral Column Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. researchgate.netwikipedia.org | Development of specific chiral HPLC methods to resolve and quantify enantiomers of 7-hydroxy-2-substituted-2,3-dihydro-1,4-benzodioxin derivatives. researchgate.net |

Spectroscopic and Computational Investigations of 2,3 Dihydro 1,4 Benzodioxin 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

In the ¹H NMR spectrum of such derivatives, the protons of the 2,3-dihydro-1,4-benzodioxin ring system exhibit characteristic chemical shifts. The aromatic protons typically appear in the downfield region, generally between δ 6.8 and 7.0 ppm, reflecting the electron-donating effect of the ether oxygens. The protons on the dioxin ring, specifically at the C2 and C3 positions, are observed more upfield. For instance, in a derivative, the proton at the C2 position is found at approximately 4.0-4.2 ppm. mdpi.com The hydroxyl proton at the C2 position in 2,3-dihydro-1,4-benzodioxin-2-ol would be expected to show a variable chemical shift depending on the solvent and concentration, and it would participate in D₂O exchange.

The ¹³C NMR spectrum provides further confirmation of the structure. The carbon atoms of the aromatic ring typically resonate between 115 and 145 ppm. The carbons of the dioxin portion of the molecule are more shielded. Specifically, the carbon bearing the hydroxyl group (C2) would be expected in the range of 95-105 ppm, while the methylene (B1212753) carbon (C3) would be further upfield, typically around 65-70 ppm. PubChem indicates the existence of a ¹³C NMR spectrum for this compound, though the detailed data is not publicly presented. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for the 2,3-Dihydro-1,4-benzodioxin Moiety based on a Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.0 | 117 - 123 |

| Quaternary Aromatic C-O | - | 141 - 144 |

| C2-H | ~4.1 | ~98 |

| C3-H₂ | ~4.3 | ~64 |

Note: The data presented is based on the analysis of 2,3-dihydro-1,4-benzodioxin derivatives and serves as an illustrative guide. mdpi.com

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural analysis. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 152, corresponding to its molecular formula C₈H₈O₃. nih.gov

The fragmentation of this compound under EI conditions would likely proceed through several key pathways. A common fragmentation of alcohols is the loss of a water molecule (H₂O), which would result in a fragment ion at m/z 134. Another expected fragmentation is the cleavage of the C2-C3 bond, leading to the loss of a CH₂O group (30 Da) and the formation of a stable benzofuranium cation.

While a specific mass spectrum for this compound is not publicly available, the mass spectrum of the parent compound, 2,3-dihydro-1,4-benzodioxin (C₈H₈O₂), provides some insight into the fragmentation of the core structure. The NIST WebBook displays a mass spectrum for 2,3-dihydro-1,4-benzodioxin with a strong molecular ion peak at m/z 136. nist.govnist.gov Prominent fragments are observed at m/z 108, corresponding to the loss of ethylene (B1197577) (C₂H₄), and at m/z 80.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

| 152 | Molecular Ion | [C₈H₈O₃]⁺ |

| 134 | [M - H₂O]⁺ | [C₈H₆O₂]⁺ |

| 122 | [M - CH₂O]⁺ | [C₇H₆O₂]⁺ |

| 110 | Catechol radical cation | [C₆H₆O₂]⁺ |

| 94 | Phenoxy radical cation | [C₆H₅O]⁺ |

Note: This table represents predicted fragmentation patterns and is not based on experimental data for the specific compound.

Theoretical Chemistry and Computational Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, such calculations can provide insights into its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These parameters are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.

While specific studies on this compound are not prominent in the literature, computational studies on similar structures, such as benzodioxane-substituted chalcone (B49325) derivatives, have been performed. euroasiajournal.org These studies typically involve geometry optimization followed by the calculation of various electronic properties. The results of these calculations can help in understanding the chemical reactivity of the benzodioxane ring system, including the influence of substituents on the aromatic ring and the dioxin moiety. nist.gov

The 2,3-dihydro-1,4-benzodioxin ring is not planar and can adopt different conformations. Molecular dynamics (MD) simulations and other molecular modeling techniques are employed to study the conformational landscape of this and related molecules. These simulations can reveal the preferred conformations of the molecule in different environments and the energy barriers between them.

For derivatives of 2,3-dihydro-1,4-benzodioxin, it has been shown that the dihydrodioxin ring can exist in a half-chair conformation. The orientation of substituents on this ring can be either axial or equatorial, and their relative stability can be assessed through computational methods. For instance, in a study of a 2-substituted 2,3-dihydro-1,4-benzodioxine derivative, molecular modeling was used in conjunction with 2D NMR techniques to determine the stereochemistry, which is dependent on the conformational preferences of the molecule. mdpi.com These studies highlight the importance of computational analysis in understanding the three-dimensional structure and dynamic behavior of this class of compounds.

2,3 Dihydro 1,4 Benzodioxin 2 Ol As a Key Synthetic Intermediate and Building Block

Precursor for Complex Heterocyclic Systems

The 2,3-dihydro-1,4-benzodioxin moiety is a valuable precursor for the synthesis of more intricate heterocyclic systems, including fused and polycyclic structures. Through a variety of synthetic strategies, chemists can leverage the inherent reactivity of the dihydrobenzodioxin ring to construct novel molecular frameworks with potential applications in medicinal chemistry and materials science.

One common approach involves the use of tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, 2-prop-2-ynyloxyphenols can undergo a tandem oxidative aminocarbonylation of the triple bond followed by an intramolecular conjugate addition to yield 2-[(dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govnih.govdioxine derivatives. researchgate.net This method provides an efficient route to functionalized dihydrobenzodioxins that can serve as building blocks for further elaboration.

Furthermore, the dihydrobenzodioxin scaffold can be a starting point for the construction of fused heterocyclic systems. For example, derivatives of 2,3-dihydro-1,4-benzodioxin can be utilized in the synthesis of complex structures like benzoxazepines. These seven-membered heterocyclic rings are of significant interest due to their presence in various biologically active compounds. The synthesis of a novel tricyclic system, benzo[b]imidazo[1,5-d] nih.govnih.govoxazepine-1,4(2H,5H)-diones, has been achieved starting from benzoxazolones, which are structurally related to the dihydrobenzodioxin framework. researchgate.net

The following table provides examples of complex heterocyclic systems synthesized from 2,3-dihydro-1,4-benzodioxin derivatives:

| Starting Material/Intermediate | Reaction Type | Resulting Complex Heterocyclic System |

| 2-Prop-2-ynyloxyphenols | Tandem Oxidative Aminocarbonylation-Cyclization | 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo nih.govnih.govdioxines |

| Benzoxazolone derivatives | Multi-step synthesis involving ring transformation and acylation | Benzo[b]imidazo[1,5-d] nih.govnih.govoxazepine-1,4(2H,5H)-diones |

| Functionally substituted amidrazones | Oxidative Cyclization | 1,4-Dihydrobenzo[e] nih.govnih.govnih.govtriazines |

Scaffold for the Development of Analogues with Diversified Substitution Patterns

The 2,3-dihydro-1,4-benzodioxin ring system is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. eurekaselect.com Its structural features allow for the introduction of a wide range of substituents at various positions, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

A notable example is the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors. Starting from a hit compound identified through virtual screening, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a series of analogues were synthesized to improve potency. nih.gov This involved modifications on the benzodioxin core, demonstrating its utility as a scaffold for lead optimization.

The versatility of the dihydrobenzodioxin scaffold is further highlighted in the synthesis of novel antibacterial agents. By reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide and subsequently with various substituted phenyl-1,3,4-oxadiazole nucleophiles, a library of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides was generated. nih.gov Many of these compounds exhibited potent antibacterial activity.

Furthermore, the dihydrobenzodioxin framework has been employed to create selective inhibitors of human monoamine oxidase B (MAO-B), an important target for the treatment of neurological disorders. A series of 1,4-benzodioxan-substituted chalcones were designed and synthesized, leading to the discovery of potent and selective hMAO-B inhibitors. nih.gov

The table below summarizes examples of diversified substitution patterns on the 2,3-dihydro-1,4-benzodioxin scaffold and their biological targets:

| Scaffold | Substitution Pattern | Biological Target |

| 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | Varied substituents on a linked benzoyl group | PARP1 |

| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide | Varied substituted phenyl-1,3,4-oxadiazoles | Bacterial enzymes |

| (2,3-Dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one | Varied substituted phenyl groups on the chalcone (B49325) backbone | Monoamine Oxidase B (MAO-B) |

| 2-Substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins | Sulfamoyl group on the aromatic ring and various substituents at the 2-position | Antihypertensive and diuretic targets |

Role in the Construction of Chiral Organic Compounds

The 2,3-dihydro-1,4-benzodioxin structure contains a chiral center at the C2 position, making it an important building block in the synthesis of chiral organic compounds. The absolute configuration of this stereocenter can significantly influence the biological activity of the resulting molecules. nih.gov Therefore, the development of methods for the enantioselective synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs is of great interest.

Enzymatic kinetic resolution has proven to be an effective strategy for obtaining enantiomerically pure 2,3-dihydro-1,4-benzodioxane derivatives. For example, engineered Candida antarctica lipase (B570770) B has been used to catalyze the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, providing access to chiral building blocks. nih.gov

Chiral 2,3-dihydro-1,4-benzodioxin derivatives are valuable intermediates in the total synthesis of complex natural products. For instance, a (+)-(2R,3R)-1,4-benzodioxane-7-carbaldehyde derivative was synthesized enantioselectively and served as a key intermediate in the total synthesis of haedoxan (B1203460) A, a sesquilignan. nih.gov

The inherent chirality of the dihydrobenzodioxin framework can also be exploited in asymmetric synthesis to control the stereochemistry of newly formed chiral centers. The synthesis of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine demonstrates how the chiral center at C2 of the benzodioxane skeleton can influence the stereochemical outcome of subsequent reactions, leading to the formation of diastereomers that can be separated and characterized. mdpi.com

The development of chiral ligands for asymmetric catalysis is another area where the dihydrobenzodioxin scaffold plays a role. Chiral ligands derived from this framework have the potential to induce high levels of enantioselectivity in a variety of chemical transformations.

The following table provides examples of the use of 2,3-dihydro-1,4-benzodioxin in the construction of chiral compounds:

| Approach | Starting Material/Intermediate | Resulting Chiral Compound/Application |

| Enzymatic Kinetic Resolution | 1,4-Benzodioxane-2-carboxylic acid methyl ester | Enantiomerically pure chiral 2,3-dihydro-1,4-benzodioxane motifs |

| Total Synthesis | (+)-(2R,3R)-7-Formyl-6-methoxy-2-methoxymethyl-3-(3,4-methylenedioxyphenyl)-2,3-dihydro-1,4-benzodioxin | Key intermediate for the synthesis of Haedoxan A |

| Diastereoselective Synthesis | Chiral 2,3-dihydro-1,4-benzodioxine derivative | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine diastereomers |

| Asymmetric Catalysis | Chiral bisguanidium salt | Catalyzed asymmetric intramolecular aza-Michael reaction for the synthesis of chiral dihydroquinolones |

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of 1,4-benzodioxane (B1196944) derivatives is often dependent on the absolute configuration at the C2 position, making the development of efficient stereoselective synthetic methods a paramount objective. nih.gov Future research is increasingly focused on methodologies that offer high enantioselectivity, atom economy, and environmentally benign reaction conditions.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For instance, organocatalysts have been successfully employed in the stereoselective synthesis of trans-dihydronarciclasine (B1211340) derivatives that incorporate a 1,4-benzodioxane moiety, achieving high enantioselectivities (up to 99% ee). nih.gov Future work in this area could explore the development of novel chiral organocatalysts specifically designed for the asymmetric synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol from prochiral starting materials. This could involve, for example, the asymmetric epoxidation of a suitable precursor followed by an intramolecular cyclization catalyzed by a chiral Brønsted or Lewis acid.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and are increasingly utilized in industrial chemical processes. A recent study highlighted the use of an engineered Candida antarctica lipase (B570770) B (CALB) for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester, achieving an impressive enantiomeric excess of 97%. nih.gov This biocatalytic approach presents a promising avenue for the production of enantiopure this compound. Future research could focus on identifying or engineering other enzymes, such as oxidoreductases, that can directly and stereoselectively hydroxylate the 2-position of 2,3-dihydro-1,4-benzodioxin or perform a kinetic resolution of the racemic alcohol with high efficiency.

Palladium-Catalyzed Asymmetric Synthesis: Palladium catalysis has been instrumental in the synthesis of complex molecules. Asymmetric palladium-catalyzed heteroannulation of substituted catechols with propargylic carbonates has been shown to produce 1-alkylidene-2,3-dihydro-1,4-benzodioxins with high enantioselectivity (up to 96%). benthamdirect.com Subsequent stereoselective transformations of the exocyclic double bond could provide a route to enantiopure this compound. Further research into novel chiral ligands for palladium could enhance the efficiency and selectivity of such cyclization reactions, making them more amenable to large-scale synthesis.

The table below summarizes some of the emerging stereoselective synthetic approaches:

| Methodology | Key Features | Potential Application for this compound |

| Organocatalysis | Use of small chiral organic molecules as catalysts; high enantioselectivity. | Asymmetric cyclization of prochiral precursors. |

| Biocatalysis | High stereoselectivity and mild reaction conditions using enzymes. | Kinetic resolution of racemic this compound or its esters. |

| Palladium-Catalysis | Formation of C-C and C-O bonds with high stereocontrol. | Asymmetric heteroannulation followed by functional group transformation. |

Exploration of Under-investigated Reaction Pathways

Beyond its role as a synthetic intermediate, the inherent reactivity of this compound itself presents opportunities for discovering novel chemical transformations. The interplay between the hydroxyl group and the dioxin ring system could lead to currently under-explored reaction pathways.

Ring-Opening and Rearrangement Reactions: Recent research has demonstrated that the 2,3-dihydrobenzo[b] nih.govnih.govdioxine ring system is not inert and can undergo fascinating transformations. For instance, a palladium-catalyzed process has been developed for the conversion of 2,3-dihydrobenzo[b] nih.govnih.govdioxine-2-carboxamides into 3-oxoquinolin-2(1H)-ones. This transformation proceeds through a base-mediated ring-opening of the dioxin moiety to form an acrylamide (B121943) intermediate, which then undergoes a formal 6-endo-trig cyclization. This discovery opens the door to investigating similar ring-opening and rearrangement cascades starting from this compound, potentially leading to the synthesis of novel and complex heterocyclic scaffolds.

Oxidative and Reductive Transformations: The secondary alcohol functionality in this compound is a prime site for oxidative transformations. While oxidation to the corresponding ketone, 2,3-dihydro-1,4-benzodioxin-2-one, is a known reaction, a detailed exploration of selective oxidation methods and the subsequent reactivity of the resulting ketone is an area ripe for investigation. For example, the ketone could serve as a precursor for the introduction of various functional groups at the C2 position via nucleophilic addition or enolate chemistry. Conversely, reductive cleavage of the ether linkages under specific conditions could provide access to functionalized catechol derivatives that are otherwise difficult to prepare.

Reactivity of the Benzene (B151609) Ring: The benzene moiety of this compound can be functionalized through electrophilic aromatic substitution reactions. While nitration has been reported for some derivatives, a systematic study of other electrophilic substitutions, such as halogenation, acylation, and sulfonation, on the parent alcohol is lacking. Understanding the regioselectivity of these reactions, influenced by the electronic effects of the dioxin ring and the hydroxyl group, could provide access to a diverse range of substituted derivatives with potentially interesting biological properties.

Advanced Computational Approaches for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental design and accelerating the discovery of new reactions and applications.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of this compound. A 2024 study successfully used DFT calculations, specifically with the B3LYP-6-31+g(d,p) basis set, in conjunction with NMR techniques to assign the configuration of diastereomers of a 2-substituted 2,3-dihydro-1,4-benzodioxine derivative. mdpi.com Future computational work could focus on mapping the molecule's electrostatic potential to predict sites of electrophilic and nucleophilic attack, and calculating frontier molecular orbital (HOMO-LUMO) energies to understand its reactivity in various chemical transformations. euroasiajournal.org Such studies could help in predicting the outcomes of the under-investigated reactions mentioned in the previous section and in designing novel synthetic strategies.

Reaction Mechanism and Transition State Analysis: Computational modeling can be employed to elucidate the mechanisms of known and potential reactions of this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction pathways. This knowledge is crucial for optimizing reaction conditions and for predicting the feasibility of new transformations. For instance, computational studies could be used to investigate the mechanism of the palladium-catalyzed ring-opening reaction, providing insights that could lead to the development of more efficient catalytic systems or the discovery of analogous transformations with different metal catalysts.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: For the development of new therapeutic agents based on the 2,3-dihydro-1,4-benzodioxin scaffold, computational methods like QSAR and molecular docking are indispensable. nih.gov QSAR models can establish a mathematical relationship between the structural features of a series of derivatives and their biological activity, enabling the prediction of the activity of new, unsynthesized compounds. Molecular docking simulations can predict the binding mode and affinity of these molecules to their biological targets, such as enzymes or receptors. nih.gov These computational approaches can guide the rational design of more potent and selective drug candidates derived from this compound, saving significant time and resources in the drug discovery process.

The application of these advanced computational methods will undoubtedly play a pivotal role in unlocking the full synthetic and therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 2,3-Dihydro-1,4-benzodioxin-2-ol and its derivatives?

The synthesis of this compound derivatives often involves condensation or functionalization of pre-existing benzodioxin scaffolds. For example, enaminone derivatives can be synthesized by refluxing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free conditions for 10 hours . Pyrazole derivatives are synthesized via condensation of (Z)-3-acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol with nucleophiles, highlighting the compound’s versatility as a precursor for heterocyclic systems .

Q. How is this compound structurally characterized in research settings?

Structural elucidation typically employs NMR spectroscopy (e.g., H and C NMR at 400 MHz or higher) and GC/MS for molecular ion detection . High-resolution mass spectrometry (HRMS) and elemental analysis (CHN) are critical for confirming molecular formulas and purity . For example, the enaminone derivative in was confirmed via spectral data and elemental analysis.

Advanced Research Questions

Q. What electrochemical methods are employed in synthesizing benzodioxin derivatives?

Electrochemical oxidation and reduction strategies enable access to functionalized benzodioxins. For instance, controlled-potential electrolysis in acetonitrile/water mixtures can yield hydroxylated derivatives, while paired electrolysis (simultaneous oxidation and reduction) optimizes reaction efficiency . These methods avoid harsh reagents and are scalable for green chemistry applications .

Q. How are computational models like EGNN used in optimizing benzodioxin-based scaffolds?

Graph neural networks (EGNNs) predict bioactivity by analyzing molecular scaffolds. In , the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold was identified as a high-potency PD-1/PD-L1 inhibitor through scaffold hopping. The model retained predictive accuracy even when trained on limited data, demonstrating its utility in drug discovery .

Q. What role does this compound play in synthesizing bioactive pyrazole derivatives?

The compound serves as a key intermediate in pyrazole synthesis. For example, (Z)-3-acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol undergoes cyclocondensation with hydrazines to yield pyrazole derivatives with potential anti-inflammatory or antimicrobial activity . Reaction conditions (e.g., solvent, temperature) are optimized to control regioselectivity and yield .

Q. How are docking studies applied to assess benzodioxin derivatives as angiotensin II receptor antagonists?

Molecular docking (e.g., using AutoDock Vina) evaluates binding affinity to angiotensin II receptors (PDB ID: 3R8A). In , dihydrothiazol-imine derivatives showed high affinity via hydrogen bonding with residues like Asp-281 and Lys-198. Hydrobromide salts of these derivatives demonstrated antihypertensive effects comparable to valsartan, validated by in vivo studies .

Q. What strategies resolve contradictions in synthetic yields of benzodioxin derivatives under varying conditions?

Contradictions arise from solvent choice, catalyst load, and temperature. For example, solvent-free synthesis (e.g., DMF-DMA in ) may reduce side reactions compared to solvent-based methods. Reaction optimization via Design of Experiments (DoE) can identify critical parameters (e.g., time, molar ratios) to maximize yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.